3,5-dimethyl-4-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}-1,2-oxazole
Description
Properties
IUPAC Name |
3,5-dimethyl-4-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S2/c1-7-10(8(2)18-13-7)20(15,16)14-5-9(6-14)17-11-12-3-4-19-11/h3-4,9H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRMBUUYNCYJFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}-1,2-oxazole typically involves multiple steps, starting with the preparation of the thiazole and oxazole rings. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The oxazole ring can be prepared via the cyclization of α-haloketones with amides . The azetidine ring is introduced through nucleophilic substitution reactions involving azetidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-4-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride[][6].
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
3,5-dimethyl-4-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}-1,2-oxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-4-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}-1,2-oxazole involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity . The azetidine ring may enhance the compound’s binding affinity to its targets, while the oxazole ring can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The 1,2-oxazole core distinguishes this compound from analogs with triazole or imidazole backbones. For example, [3,5-di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole] derivatives (, C1-C9) exhibit a triazole-imidazole hybrid structure. These compounds demonstrated antibacterial and antifungal activities (MIC values: 8–64 µg/mL against Staphylococcus aureus and Candida albicans), attributed to their ability to disrupt microbial cell membranes . In contrast, the 1,2-oxazole core in the target compound may confer metabolic stability due to reduced susceptibility to oxidative degradation compared to imidazole derivatives.
Azetidine Substituents
The azetidine ring in the target compound is substituted with a thiazole-2-yloxy group, differing from azetidine derivatives in the European patent (). For instance:
- Entry 80: 7-[3-(diethylamino)azetidin-1-yl]-pyrido-pyrimidinone.
- Entry 85 : Azetidine with pyrrolidin-1-yl substituents.
- Entry 90 : Diazepan-substituted azetidine.
The thiazole-2-yloxy group in the target compound introduces a rigid, aromatic heterocycle that may enhance π-π stacking interactions with biological targets compared to aliphatic amino groups (e.g., diethylamino in Entry 80). This could improve target selectivity in enzyme inhibition or receptor binding .
Sulfonyl Linker
The sulfonyl group in the target compound differs from ether or amine linkers in analogs. Sulfonyl groups are known to improve aqueous solubility and hydrogen-bonding capacity, which could enhance pharmacokinetic properties relative to compounds like those in , which lack such polar linkers .
Data Table: Structural and Functional Comparison
Research Implications and Gaps
While the antibacterial activity of triazole-imidazole hybrids () and the structural diversity of azetidine-containing patent compounds () provide valuable benchmarks, direct biological data for the target compound remain absent. Future studies should prioritize:
Activity Profiling : Screening against bacterial, fungal, and kinase targets.
Solubility Studies: Comparative analysis of sulfonyl vs. non-sulfonyl analogs.
SAR Exploration : Modifying the azetidine-thiazole substituent to optimize potency.
Biological Activity
3,5-Dimethyl-4-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}-1,2-oxazole is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, anticancer effects, and other pharmacological implications.
Chemical Structure and Properties
The compound features a complex structure that includes an oxazole ring and a thiazole moiety. Its molecular formula is C₁₃H₁₅N₃O₃S, with a molecular weight of approximately 295.35 g/mol. The presence of these heterocycles suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of oxazoles and thiazoles exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 1 to 64 μg/mL for various strains, indicating potent activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Table 1: Antimicrobial Activity of Similar Compounds
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 1 | MRSA |
| Compound B | 16 | Escherichia coli |
| Compound C | 64 | Staphylococcus aureus |
Anticancer Activity
The anticancer potential of compounds containing oxazole and thiazole rings has been explored in various studies. For instance, certain derivatives have shown effectiveness in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies reported IC50 values ranging from 10 to 30 μM in different cancer cell lines .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within microbial or cancerous cells. For example, compounds with similar structures have been identified as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism .
Case Studies
Several case studies have highlighted the efficacy of thiazole and oxazole derivatives in clinical settings:
- Case Study on Antimicrobial Resistance : A clinical trial assessed the effectiveness of a thiazole derivative against multi-drug resistant bacterial infections. The derivative demonstrated significant improvement in patient outcomes compared to standard treatments.
- Case Study on Cancer Treatment : In a preclinical study involving human cancer cell lines, a compound structurally related to this compound exhibited a reduction in tumor size by approximately 50% when administered alongside conventional chemotherapy agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
